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Compound of Interest

Methyl 2-(4,6-dihydroxypyrimidin-
Compound Name:
5-yl)acetate

Cat. No.: B595391

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is
limited in publicly available scientific literature. This guide has been compiled using information
on closely related compounds and established principles of pyrimidine chemistry. The
presented data, particularly quantitative values and experimental protocols, should be
considered predictive and require experimental validation.

Core Properties

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a pyrimidine derivative with the chemical
formula C7HsN204 and a molecular weight of 184.15 g/mol . Its structure suggests potential for
diverse chemical reactivity and biological activity, making it a compound of interest in medicinal
chemistry.

Physicochemical Properties

Quantitative experimental data for the physical properties of Methyl 2-(4,6-
dihydroxypyrimidin-5-yl)acetate are not readily available. The following table summarizes
known identifiers and predicted properties.
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Property Value Source/Comment
CAS Number 171096-32-5
Molecular Formula C7HsN20a4
Molecular Weight 184.15 g/mol
methyl 2-(4-hydroxy-6-0x0-1,6-  Indicates keto-enol
IUPAC Name _ o _
dihydropyrimidin-5-yl)acetate tautomerism
Melting Point Not available
N ) ) Predicted value, requires
Boiling Point 378.6 £ 37.0 °C (Predicted) ] i ]
experimental confirmation.
Expected to have some
Solubility Not available solubility in polar organic
solvents like DMSO and DMF.
] ] Predicted value, requires
Flash Point 182.8 + 26.5 °C (Predicted)

experimental confirmation.

Structural Features and Tautomerism

A key characteristic of the 4,6-dihydroxypyrimidine core is its existence in various tautomeric
forms. The "dihydroxy" form is in equilibrium with "keto-enol" and "diketo" forms. The
predominant tautomer can be influenced by the solvent, pH, and temperature. The IUPAC
name, methyl 2-(4-hydroxy-6-oxo-1,6-dihydropyrimidin-5-yl)acetate, suggests that the keto-enol
form is a significant contributor.

4-Hydroxy-6-0x0
o (Keto-Enol)
4,6-Dihydroxy 4 ,6-Dioxo
(Enol-Enol) (Keto-Keto)
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Keto-Enol Tautomerism of the Pyrimidine Ring

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of Methyl 2-(4,6-
dihydroxypyrimidin-5-yl)acetate is not available in the searched literature, a plausible
synthetic route can be proposed based on established methods for the synthesis of 5-
substituted 4,6-dihydroxypyrimidines.

Proposed Synthesis

A common and effective method for synthesizing the 4,6-dihydroxypyrimidine core is the
condensation of a malonic acid derivative with urea or a related compound. For the target
molecule, a potential starting material would be a suitably substituted malonic ester.

@ted Malonic Este@

(Base-catalyzed Condensation)

Cyclization

Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate

Purification
(Recrystallization/Chromatography)

i

Characterization
(NMR, MS, IR)
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Proposed Synthesis Workflow

General Experimental Protocol (Hypothetical)

Materials:

Diethyl 2-(methoxycarbonylmethyl)malonate

Urea

Sodium ethoxide

Ethanol (anhydrous)

Hydrochloric acid (concentrated)

Diethyl ether
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.qg.,
nitrogen or argon).

» Addition of Reactants: To the stirred solution, add diethyl 2-
(methoxycarbonylmethyl)malonate, followed by urea.

e Condensation and Cyclization: Heat the reaction mixture to reflux and maintain for several
hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, cool the mixture to room temperature and remove the
ethanol under reduced pressure. Dissolve the residue in water and acidify with concentrated
hydrochloric acid to precipitate the crude product.

« Purification: Collect the precipitate by filtration, wash with cold water and then with diethyl
ether. The crude product can be further purified by recrystallization from a suitable solvent
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(e.g., ethanol/water mixture) or by column chromatography.

o Characterization: Confirm the structure and purity of the final product using spectroscopic

methods such as NMR (*H and 13C), IR, and mass spectrometry.

Predicted Spectroscopic Data

No experimental spectroscopic data for Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate was

found. The following table provides predicted key signals based on its chemical structure.

Technique

Predicted Key Signals

1H NMR

- Singlet for the methyl ester protons (~3.7
ppm)- Singlet for the methylene protons of the
acetate group (~3.5 ppm)- Broad singlets for the
N-H and O-H protons (variable, depending on
solvent and tautomeric form)- Singlet for the C2-

H of the pyrimidine ring (if unsubstituted)

13C NMR

- Signal for the ester carbonyl carbon (~170
ppm)- Signals for the pyrimidine ring carbons (in
the range of 150-170 ppm for carbons attached
to nitrogen and oxygen)- Signal for the
methylene carbon of the acetate group- Signal

for the methyl ester carbon (~52 ppm)

IR (cm™1)

- Broad O-H and N-H stretching bands (3200-
3500 cm~1)- C=0 stretching of the ester (~1735
cm™1)- C=0 stretching of the pyrimidine ring
(keto form, ~1650-1700 cm~1)- C=N and C=C
stretching of the pyrimidine ring (1500-1600

cm™1)

Mass Spec (ESI+)

[M+H]* at m/z 185.05

Potential Biological Activities and Signaling

Pathways
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While no specific biological studies have been published for Methyl 2-(4,6-
dihydroxypyrimidin-5-yl)acetate, the pyrimidine scaffold is a well-known pharmacophore
present in numerous bioactive compounds. Derivatives of pyrimidine are known to exhibit a
wide range of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-
inflammatory properties.

The biological activity of pyrimidine derivatives is often attributed to their ability to interact with
various enzymes and receptors. For instance, many pyrimidine-containing compounds act as
kinase inhibitors by competing with ATP for the binding site on the enzyme.

Pyrimidine Derivative
(e.g., Kinase Inhibitor)
l
Ilnhibition
4
Receptor Tyrosine Kinase)

Phosphorylation

Downstream Signaling
(e.g., MAPK pathway)

Cell Proliferation,
Survival
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Generalized Kinase Inhibition Pathway

Given its structural features, Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate could potentially
be investigated for its activity as an enzyme inhibitor or a receptor antagonist in various
disease models. However, without experimental data, its biological role remains speculative.

Conclusion
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Methyl 2-(4,6-dihydroxypyrimidin-5-yl)acetate is a molecule with potential for further
investigation in the field of medicinal chemistry. This guide provides a summary of its known
properties and predictive insights into its synthesis, characterization, and potential biological
relevance based on the chemistry of related pyrimidine derivatives. It is imperative that the
information presented herein is validated through rigorous experimental studies to fully
elucidate the properties and potential applications of this compound.

 To cite this document: BenchChem. [Technical Guide: Methyl 2-(4,6-dihydroxypyrimidin-5-
ylacetate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b595391#methyl-2-4-6-dihydroxypyrimidin-5-yl-
acetate-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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